Aluminium methacrylate

Übersicht

Beschreibung

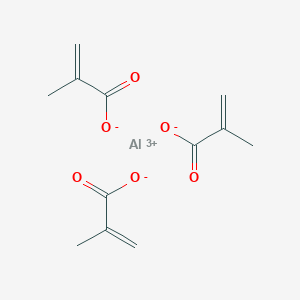

Aluminium methacrylate is a compound that combines aluminium with methacrylic acid, forming a coordination complex. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The methacrylate group provides the compound with reactive sites that can undergo polymerization, making it useful in creating advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminium methacrylate can be synthesized through various methods. One common approach involves the reaction of aluminium alkoxides with methacrylic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The use of catalysts can also enhance the efficiency of the reaction, leading to higher yields of the desired product.

Analyse Chemischer Reaktionen

Polymerization Reactions

Aluminum methacrylate participates in both anionic and radical polymerization mechanisms:

Anionic Polymerization

In toluene at low temperatures (–78°C), aluminum methacrylate acts as a co-initiator with aluminum alkyls (e.g., triethylaluminum) for methyl methacrylate (MMA) polymerization. The process involves:

-

Coordinative Gel Formation : Living aluminate chain ends coordinate with in-chain ester carbonyl groups, forming a polymer network .

-

Kinetic Deviation : The reaction deviates from first-order kinetics due to gel precipitation, reducing active species concentration .

Radical Polymerization

In confined systems (e.g., anodic aluminum oxide nanoreactors), aluminum methacrylate facilitates controlled radical polymerization of butyl methacrylate (BMA). Key findings :

-

Reaction Rate : Increases with temperature (50–70°C) and confinement (smaller nanopores).

-

Conversion : Up to 90% within 60 minutes at 70°C.

Hydrolysis and Stability

Aluminum methacrylate undergoes hydrolysis in aqueous environments:

-

Mechanism : Water cleaves Al–O bonds, releasing methacrylic acid and forming aluminum hydroxide.

-

Interfacial Reactions : At PMMA/aluminum oxide interfaces, carboxylate ionic bonds form via methoxy group hydrolysis, releasing methanol .

Key Observation :

“Hydrolysis of the methoxy group at the interface results in methanol formation and carboxylate-bonded PMMA to aluminum oxide” .

Thermal Degradation

Thermal decomposition of aluminum methacrylate-composite polymers follows radical pathways:

-

Initiation : Head-to-tail or head-to-head chain scission of PMMA generates MMA monomers and smaller radicals .

-

Side Reactions : Above 300°C, β-scission produces CO, CO₂, and methane .

| Composite | Flexural Strength (MPa) | Thermal Conduction (m²/sec) |

|---|---|---|

| PMMA + 1% Al₂O₃ nanoparticles | 60.5 → 49.7 (heat-cured) | 2.14 → 2.49 (heat-cured) |

| PMMA + 3% Al₂O₃ nanoparticles | 37.6 → 35.6 (self-cured) | 2.02 → 2.15 (self-cured) |

Note: Nanoparticle incorporation increases thermal conductivity but reduces mechanical strength .

Mechanistic Challenges

Wissenschaftliche Forschungsanwendungen

Biomaterials

Aluminium methacrylate is utilized in the development of biomaterials, particularly in dental and orthopedic applications. Its incorporation into poly(methyl methacrylate) (PMMA) composites enhances mechanical properties and biocompatibility.

- Case Study: PMMA Composites

A study evaluated the mechanical and biological properties of PMMA composites reinforced with alumina. The results indicated that these composites exhibited excellent osteoconductivity, making them suitable for bone repair applications . The high molecular weight of PMMA combined with alumina enhances the material's strength and durability.

Coatings

This compound is also employed in the formulation of advanced coatings, particularly in solar cells and protective films.

- Hybrid Films for Solar Cells

Research has developed a methyl-methacrylate-based aluminum hybrid film using a three-precursor molecular layer deposition (MLD) process. This film shows promise for use in solar cell applications due to its stability and desirable optical properties . The film growth rate was reported at 3.5 Å/cycle, indicating efficient deposition processes suitable for large-scale applications.

Composites

The incorporation of this compound into various composite materials has been studied extensively. It enhances the mechanical properties and thermal stability of these composites.

- Wood-Plastic Composites

Aluminium trihydrate-filled PMMA composites have been investigated for their potential in wood-plastic composites (WPCs). The study demonstrated that modifying the surface of PMMA with silane coupling agents improved compatibility with wood particles, leading to enhanced mechanical performance . The modified composites exhibited promising characteristics for construction materials.

Polymerization Processes

This compound plays a crucial role in polymerization processes, particularly in controlled radical polymerization techniques.

- Controlled Polymerization

Anionic polymerization of methyl methacrylate in the presence of aluminium alkyls has been explored to control the molecular weight and distribution of the resulting polymers. This method allows for the synthesis of tailored polymer structures with specific properties .

Functionalization and Surface Treatments

The functionalization of aluminum surfaces using this compound-based coatings has shown significant benefits in improving adhesion and anti-corrosive properties.

- Antibiofilm Coatings

Studies have demonstrated that PMMA coatings modified with silver nanoparticles exhibit antibacterial properties, enhancing the performance of aluminum alloys used in biomedical applications . This functionalization approach not only improves surface characteristics but also provides additional protective features against microbial colonization.

Wirkmechanismus

The mechanism of action of aluminium methacrylate involves the interaction of the methacrylate groups with various molecular targets. The methacrylate groups can undergo polymerization, forming long chains that contribute to the material’s properties. Additionally, the aluminium center can coordinate with other molecules, influencing the overall reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).

Butyl methacrylate: Used in the synthesis of polymers with different mechanical properties.

Ethyl methacrylate: Another methacrylate ester with applications in polymer chemistry.

Uniqueness: Aluminium methacrylate stands out due to the presence of the aluminium center, which imparts unique coordination chemistry and reactivity. This makes it particularly useful in applications where both the methacrylate functionality and the aluminium coordination are advantageous.

Biologische Aktivität

Aluminium methacrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial agents and polymer science. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and applications in various fields.

Overview of this compound

This compound is a coordination compound formed from aluminium and methacrylic acid. It is often used in the synthesis of polymers and as a modifier in various materials due to its unique chemical properties. The compound can participate in anionic polymerization, which has implications for its use in creating biocompatible materials.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of aluminium complexes, including those derived from this compound. These complexes have shown significant efficacy against various bacterial strains.

Case Studies on Antibacterial Efficacy

- Synthesis and Characterization : A study synthesized several aluminium complexes and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these complexes exhibited superior antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. This is supported by studies demonstrating that aluminium nanoparticles can penetrate bacterial cells, leading to cell death .

- Comparative Studies : Research comparing the antibacterial activity of this compound with other metal complexes has shown that it often outperforms traditional antibiotics, making it a promising candidate for developing new antimicrobial agents .

Table: Antibacterial Activity of this compound Complexes

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 µg/mL | |

| Staphylococcus aureus | 10 µg/mL | |

| Klebsiella pneumoniae | 20 µg/mL |

Applications in Polymer Science

This compound is also used in the development of polymeric materials with enhanced properties.

Polymerization Studies

- Cationic Polymerization : The incorporation of aluminium alkyls during the polymerization process has been shown to alter the kinetics of methyl methacrylate polymerization, resulting in a more controlled polymer structure . This can lead to improved mechanical properties and thermal stability in the resulting polymers.

- Nanocomposites : Incorporating aluminium oxide nanoparticles into polymethyl methacrylate (PMMA) composites has demonstrated increased thermal conductivity while affecting flexural strength negatively at higher concentrations . This dual property makes it suitable for applications requiring both thermal management and structural integrity.

Eigenschaften

IUPAC Name |

aluminum;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H6O2.Al/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPROKIABJECGK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890792 | |

| Record name | 2-Propenoic acid, 2-methyl-, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21828-44-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, aluminum salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021828444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.